N-(3,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methyl groups at specific positions, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of 3,5-dimethylaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired sulfonamide product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of N-alkylated sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly in the development of antibiotics and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide
- N-(3,4-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide
- N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide
Uniqueness
N-(3,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions of the phenyl ring enhances its lipophilicity and may improve its ability to penetrate biological membranes .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-11-6-12(2)8-16(7-11)18-21(19,20)17-10-14(4)13(3)9-15(17)5/h6-10,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGIMGFHAWSILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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